molecular formula C19H14BrIN2O2 B11563802 N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B11563802
M. Wt: 509.1 g/mol
InChI Key: AVNXHIIGNSGBDX-SSDVNMTOSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound that features a unique combination of bromine, iodine, and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves a multi-step process:

    Formation of the hydrazide: The initial step involves the reaction of naphthalene-1-acetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Bromination and iodination: The phenolic compound is then brominated and iodinated to introduce the bromine and iodine atoms at the desired positions.

    Condensation reaction: The final step involves the condensation of the brominated and iodinated phenolic compound with the naphthalene-1-acetic hydrazide under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The bromine and iodine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to replace the halogen atoms.

Major Products

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structural features.

    Materials Science: The compound’s ability to undergo various chemical modifications makes it a candidate for the development of new materials with specific properties.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets through its halogen atoms and imine group. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar acetoacetate moiety.

    Interhalogen compounds: Compounds containing two or more different halogen atoms, such as bromine and iodine.

Uniqueness

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its combination of a naphthalene ring, multiple halogen atoms, and an imine group. This unique structure provides it with distinct chemical and biological properties that are not commonly found in simpler compounds.

Properties

Molecular Formula

C19H14BrIN2O2

Molecular Weight

509.1 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C19H14BrIN2O2/c20-15-8-14(19(25)17(21)10-15)11-22-23-18(24)9-13-6-3-5-12-4-1-2-7-16(12)13/h1-8,10-11,25H,9H2,(H,23,24)/b22-11+

InChI Key

AVNXHIIGNSGBDX-SSDVNMTOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)I)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C(=CC(=C3)Br)I)O

Origin of Product

United States

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